molecular formula C8H9ClN6S B8425404 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-pyrazole-3,5-diamine

4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-pyrazole-3,5-diamine

Cat. No. B8425404
M. Wt: 256.72 g/mol
InChI Key: DXONTYLIMSBDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C8H9ClN6S and its molecular weight is 256.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-pyrazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-pyrazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-pyrazole-3,5-diamine

Molecular Formula

C8H9ClN6S

Molecular Weight

256.72 g/mol

IUPAC Name

4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C8H9ClN6S/c1-16-8-12-3(2-4(9)13-8)5-6(10)14-15-7(5)11/h2H,1H3,(H5,10,11,14,15)

InChI Key

DXONTYLIMSBDMW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C2=C(NN=C2N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)malononitrile (2b) (500 mg, 2.23 mmoles) was dissolved in 15 mL of diethylene glycol dimethyl ether along with of hydrazine [68.4 μL, 69.8 mg; 2.18 mmoles) and the reaction mixture sealed in a microwave vessel. The reaction was heated at 150° C. for 10 minutes (300 Watt) and then allowed to cool down. The solvent was removed under reduced pressure and the crude suspended in acetone, warmed to almost reflux and stirred. Then continued stirring while allowing to cool down to rt. The precipitate was isolated via suction filtration and washed with more acetone and air-dried. The product (3b) was obtained as a mustard colored powder (240 mg, 42% yield) and was used in the next step without further purification. LC/MS (M+1) 257, 259.
Name
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)malononitrile
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.